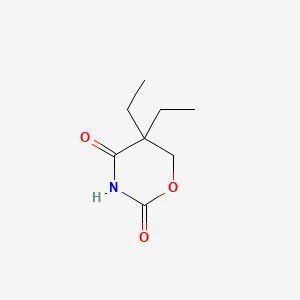

Dioxone

Descripción

Propiedades

Número CAS |

702-54-5 |

|---|---|

Fórmula molecular |

C8H13NO3 |

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

5,5-diethyl-1,3-oxazinane-2,4-dione |

InChI |

InChI=1S/C8H13NO3/c1-3-8(4-2)5-12-7(11)9-6(8)10/h3-5H2,1-2H3,(H,9,10,11) |

Clave InChI |

ORTYMGHCFWKXHO-UHFFFAOYSA-N |

SMILES canónico |

CCC1(COC(=O)NC1=O)CC |

Apariencia |

Solid powder |

Color/Form |

CRYSTALS FROM ETHER |

melting_point |

97-98 °C |

Otros números CAS |

702-54-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Diethadione; Diethadionum; HSDB 5514; L 1811; L-1811; L1811; NSC 169418; NSC169418; NSC-169418; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1,4-dioxane. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles, experimental protocols, and comparative data associated with producing high-purity 1,4-dioxane for laboratory and industrial applications.

Introduction to 1,4-Dioxane

1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor and is miscible with water. Its unique properties as a solvent have led to its widespread use in various industrial processes, including as a stabilizer for chlorinated solvents, a solvent in the manufacturing of pharmaceuticals and other organic compounds, and in various laboratory applications. The presence of impurities such as water, acetaldehyde, and peroxides can significantly affect its performance and safety, necessitating robust purification methods.

Synthesis of 1,4-Dioxane

Several synthetic routes to 1,4-dioxane have been developed, with the acid-catalyzed dehydration of diethylene glycol being the most prominent industrial method. Other notable methods include the dimerization of ethylene oxide and the Williamson ether synthesis.

Dehydration of Diethylene Glycol

The most common industrial synthesis of 1,4-dioxane involves the acid-catalyzed dehydration and ring closure of diethylene glycol.[1] This continuous process is typically carried out in a heated vessel under varying pressures.

Reaction:

HO-CH₂CH₂-O-CH₂CH₂-OH ---(H⁺, Δ)---> C₄H₈O₂ + H₂O

Catalysts: Concentrated sulfuric acid (around 5%) is a widely used catalyst.[1] Other acidic catalysts, such as phosphoric acid, p-toluenesulfonic acid, strongly acidic ion-exchange resins, and zeolites, can also be employed.[1]

Reaction Conditions: The reaction temperature typically ranges from 130 to 200 °C, with an ideal temperature around 160 °C.[1] The pressure can vary from a partial vacuum to slightly above atmospheric pressure (188–825 mm Hg).[1]

Process Flow: The raw 1,4-dioxane product forms an azeotrope with water, which is continuously vaporized from the reaction vessel.[1] The vapors are then passed through an acid trap and distillation columns for purification.[1] Yields of approximately 90% are achievable with this method.[1]

Experimental Protocol (Laboratory Scale):

A single-phase liquid mixture of 100 parts diethylene glycol and 3.2 parts sulfuric acid is added to a one-liter glass flask equipped with a stirrer, heating mantle, thermometer, overhead condenser, and a vacuum pump. The mixture is slowly heated to 143 °C while maintaining the pressure at 400 mm Hg. A distillate containing 1,4-dioxane, water, and by-products is continuously collected. Diethylene glycol is added continuously to maintain the liquid level in the flask.

Logical Relationship of Diethylene Glycol Dehydration

Caption: Dehydration of diethylene glycol to 1,4-dioxane.

Dimerization of Ethylene Oxide

1,4-Dioxane can also be synthesized by the catalyzed cyclo-dimerization of ethylene oxide.[1] This method can be advantageous in certain contexts, particularly for producing substituted dioxanes.

Catalysts: Various catalysts can be used, including NaHSO₄, SiF₄, BF₃, or acidic cation-exchange resins.[1] A ZrO₂/TiO₂ composite oxide has also been shown to be an effective catalyst, allowing for the reaction to occur at a lower temperature.

Reaction Conditions: The reaction conditions vary depending on the catalyst used. For instance, with a ZrO₂/TiO₂ catalyst, a 100% conversion of oxirane and 86.2% selectivity for 1,4-dioxane can be achieved at 75 °C and atmospheric pressure.[2]

Experimental Protocol (Using ZrO₂/TiO₂ Catalyst):

In a pipe reactor, 5.0 g of the ZrO₂/TiO₂ catalyst mixed with silica sand is placed in the flat-temperature zone. The reactor is flushed with pure N₂. Liquid ethylene oxide is then introduced into the reactor. The reaction is carried out at 75 °C and atmospheric pressure with a gaseous hourly space velocity of 1200.0 h⁻¹. The product stream is analyzed to determine the conversion and selectivity.

Signaling Pathway for Ethylene Oxide Dimerization

Caption: Dimerization of ethylene oxide to 1,4-dioxane.

Williamson Ether Synthesis and Related Methods

Another synthetic route involves the intramolecular cyclization of a di-functionalized precursor, which is a variation of the Williamson ether synthesis.

From 2-Chloroethoxyethanol: 1,4-Dioxane can be synthesized by reacting 2-chloroethoxyethanol with a caustic alkali, such as a low-concentration solution of an alkali metal or alkaline-earth metal hydroxide.[3]

-

Reaction Conditions: The reaction is typically carried out in a stainless steel stirred reactor at a temperature between 85 and 190 °C for 1 to 4 hours.[3] The molar ratio of 2-chloroethoxyethanol to the hydroxide is generally between 1.10-1.40:1, with the hydroxide solution having a mass fraction of 5 to 25 percent.[3]

-

Workup: The resulting reaction solution is rectified to collect the azeotropic distillate of 1,4-dioxane and water. An entrainer is then added to separate the water, yielding a product with a purity of over 98%.[3]

From Bis(2-chloroethyl) ether: This method involves the ring closure of bis(2-chloroethyl) ether with a base.

Purification of 1,4-Dioxane

Crude 1,4-dioxane typically contains several impurities, including water, acetaldehyde, acetic acid, and peroxides.[4] The presence of these impurities can interfere with reactions and pose safety hazards, particularly the explosive nature of peroxides upon concentration.

Removal of Water

Due to its hygroscopic nature and miscibility with water, drying 1,4-dioxane requires specific methods. 1,4-Dioxane forms a positive homoazeotrope with water, boiling at 87.82 °C and containing about 18.4% water by volume.[5]

Azeotropic Distillation: The azeotrope can be removed by fractional distillation.

Drying Agents:

-

Potassium Hydroxide (KOH): Crude 1,4-dioxane can be treated with KOH pellets to remove the bulk of the water. The dioxane layer is then decanted and further dried.

-

Sodium Metal: For rigorous drying, 1,4-dioxane is refluxed over sodium metal until the metal surface is no longer discolored. The use of benzophenone as an indicator is common; a persistent blue or purple color indicates anhydrous conditions.

-

Molecular Sieves: Type 4A molecular sieves are effective for drying 1,4-dioxane.

-

Other Drying Agents: Calcium chloride (CaCl₂) and lithium aluminum hydride (LiAlH₄) can also be used for drying.[4]

| Drying Agent | Typical Conditions | Final Water Content (ppm) | Reference |

| Sodium/Benzophenone | Reflux until persistent blue color, then distill | < 10 | General laboratory practice |

| Potassium Hydroxide (KOH) | Stand over pellets, then decant and distill | 100-200 | General laboratory practice |

| 3Å Molecular Sieves | Stand for 72h at 10% m/v | ~10 | Burfield, D. R. et al. |

| Calcium Hydride (CaH₂) | Static drying | - | [6] |

Removal of Acetaldehyde

Acetaldehyde is a common byproduct of the diethylene glycol dehydration synthesis.

Hess and Frahm Method: This classic procedure involves refluxing the 1,4-dioxane with aqueous hydrochloric acid to hydrolyze the acetal impurity to acetaldehyde. The acetaldehyde is then removed by distillation or by polymerization with a strong base like KOH.[4]

Experimental Protocol (Hess and Frahm Method):

-

Reflux 2 L of crude 1,4-dioxane with 27 mL of concentrated HCl and 200 mL of water for 12 hours, with a slow stream of nitrogen to carry away the acetaldehyde.[4]

-

After cooling, add KOH pellets with shaking until no more dissolve and a second layer separates.

-

Decant the dioxane layer and treat with fresh KOH pellets to remove any remaining aqueous phase.

-

Reflux the decanted dioxane over sodium for 6-12 hours and then distill.[4]

Removal of Peroxides

1,4-Dioxane can form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before distillation or concentration.

Test for Peroxides: A common qualitative test involves adding an acidified potassium iodide (KI) solution. The formation of a yellow to brown color (due to the oxidation of I⁻ to I₂) indicates the presence of peroxides.

Removal Methods:

-

Ferrous Sulfate: Shaking with or standing over ferrous sulfate (FeSO₄) for 24 hours can reduce peroxides.[4]

-

Sodium Borohydride (NaBH₄) or Stannous Chloride (SnCl₂): Refluxing with NaBH₄ or anhydrous SnCl₂ followed by distillation is an effective method.[4]

-

Activated Alumina: Passing the 1,4-dioxane through a column of activated alumina can remove peroxides and also reduce the aldehyde content.[4]

| Treatment Method | Typical Conditions | Efficiency | Reference |

| Ferrous Sulfate | Stand for 24 hours | Effective for removal | [4] |

| Activated Alumina | Percolation through a column | Effective for removal | [4] |

| Sodium Borohydride | Reflux followed by distillation | Effective for removal | [4] |

Workflow for 1,4-Dioxane Purification

Caption: General workflow for the purification of 1,4-dioxane.

Safety Considerations

1,4-Dioxane is a flammable liquid and a potential human carcinogen. It can form explosive peroxides upon storage. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Containers of 1,4-dioxane should be dated upon receipt and upon opening, and peroxide-forming potential should be managed. Always test for peroxides before distilling or concentrating 1,4-dioxane.

Conclusion

The synthesis and purification of 1,4-dioxane are critical processes for its use in research and industry. The dehydration of diethylene glycol remains the most common and high-yielding synthetic route. However, alternative methods offer flexibility for specific applications. Rigorous purification to remove water, acetaldehyde, and peroxides is essential for obtaining high-purity 1,4-dioxane that is safe and effective for its intended use. The choice of purification method will depend on the initial purity of the solvent and the required final specifications. This guide provides the foundational knowledge and detailed protocols to enable scientists and professionals to confidently produce and handle high-quality 1,4-dioxane.

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN101948461B - Method for synthesizing 1,4-dioxane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 1,4-dioxane. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in laboratory and industrial settings. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes important chemical processes.

Physical Properties of 1,4-Dioxane

1,4-Dioxane is a heterocyclic organic compound, classified as an ether.[1] It presents as a colorless liquid with a faint, sweet odor similar to diethyl ether.[1][2] Below its melting point of 11.8 °C (53.2 °F), it exists as a solid.[1][2][3] The compound is highly miscible with water and most organic solvents, a property that drives its widespread use but also contributes to its mobility as an environmental contaminant.[1][4][5][6]

Summary of Physical Data

The following table summarizes the key physical properties of 1,4-dioxane, compiled from various sources.

| Property | Value | Temperature/Pressure Conditions | Citations |

| IUPAC Name | 1,4-Dioxane | - | [2] |

| Synonyms | p-Dioxane, Diethylene dioxide, Diethylene ether | - | [1][4] |

| Molecular Formula | C₄H₈O₂ | - | [2][7][8] |

| Molecular Weight | 88.11 g/mol | - | [2][7][8] |

| Appearance | Colorless liquid | Standard | [1][7][9] |

| Odor | Faint, pleasant, ether-like | - | [1][2][9] |

| Melting Point | 11.8 °C (53.2 °F) | - | [1][2][7][10] |

| Boiling Point | 101.1 °C (214.0 °F) | 760 mmHg | [1][2][7][10] |

| Azeotrope with Water | 87.6 °C (Boiling Point) | 17.9% water, 82.1% dioxane by mass | [1] |

| Density | 1.033 g/mL | 20 °C | [1][9] |

| 1.034 g/mL | 25 °C | [9][11] | |

| Vapor Pressure | 29 mmHg | 20 °C | [1] |

| 38.1 mmHg | 25 °C | [4][10] | |

| Vapor Density | 3.03 (Air = 1) | - | [2][11] |

| Solubility in Water | Miscible | - | [1][2][4][7] |

| Log Kₒw | -0.27 | - | [4][10] |

| Henry's Law Constant | 4.80 x 10⁻⁶ atm-m³/mol | 25 °C | [4] |

| Flash Point | 12 °C (54 °F) | Closed Cup | [2][9] |

| Autoignition Temp. | 180 °C (356 °F) | - | [11] |

| Explosive Limits | 1.97% - 22.5% by volume in air | - | [9][12] |

| Refractive Index (n₂₀/D) | 1.422 | 20 °C | [9][11] |

Chemical Properties and Reactivity

1,4-Dioxane is a cyclic diether with two oxygen atoms in a six-membered ring, making it a polar molecule.[5] The oxygen atoms are weakly Lewis-basic and can form adducts with various Lewis acids.[1] While generally stable, its most significant chemical hazard is the formation of explosive peroxides upon prolonged exposure to air and light.[1][4][9] This reactivity is a critical safety consideration for its storage and handling.

Peroxide Formation

Like other ethers, 1,4-dioxane can react with atmospheric oxygen in a free-radical process to form hydroperoxides and polymeric peroxides, which are shock-sensitive and can detonate upon heating or concentration (e.g., during distillation).[1][4][13] This process is accelerated by light and heat.[13] For this reason, commercial 1,4-dioxane is often supplied with stabilizers like butylated hydroxytoluene (BHT).[11]

Caption: Peroxide formation from 1,4-dioxane.

Solvent Properties and Reactions

1,4-Dioxane is a versatile aprotic solvent used for a wide range of materials, including cellulose esters, oils, waxes, and resins.[7][9] It is often used as a substitute for tetrahydrofuran (THF) due to its higher boiling point and lower toxicity.[1] It is miscible with water and many organic solvents, making it useful in diverse reaction media.[6] It can be used to drive the Schlenk equilibrium, for example, in the preparation of dimethylmagnesium, where it forms an insoluble coordination polymer with magnesium bromide.[1]

Synthesis Pathways

The primary industrial method for producing 1,4-dioxane is the acid-catalyzed dehydration and ring-closure of diethylene glycol.[1][14] This process is typically continuous, with the 1,4-dioxane/water azeotrope being distilled from the reaction vessel.[14] Another method involves the catalyzed cyclo-dimerization of ethylene oxide.[14]

Caption: Industrial synthesis of 1,4-dioxane.

Environmental Fate and Degradation

In the environment, 1,4-dioxane is highly mobile in groundwater due to its high water solubility and low tendency to adsorb to soil.[4][5] It is resistant to natural biodegradation.[4][5] Advanced Oxidation Processes (AOPs), such as the UV/Hydrogen Peroxide process, are effective for its treatment.[15][16] This method generates highly reactive hydroxyl radicals (•OH) that degrade 1,4-dioxane into byproducts like ethylene glycol diformate, which are further oxidized to simpler compounds and eventually mineralized to CO₂ and water.[16]

Caption: Degradation of 1,4-dioxane via AOP.

Experimental Protocols

This section provides generalized methodologies for determining key physical properties and detecting hazardous byproducts of 1,4-dioxane. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Distillation Method)

Objective: To determine the boiling point of a 1,4-dioxane sample at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser (Liebig or similar)

-

Receiving flask

-

Heating mantle or water bath

-

Calibrated thermometer (-10 to 110 °C range)

-

Boiling chips

Procedure:

-

Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Sample Preparation: Add a measured volume of 1,4-dioxane (e.g., 50 mL) to the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.

-

Thermometer Placement: Place the thermometer in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Begin gently heating the flask.

-

Observation: Observe the sample as it begins to boil and the vapor rises. Note the temperature when the vapor condensation ring passes the thermometer bulb.

-

Equilibrium: The boiling point is the stable temperature recorded when the liquid is boiling steadily and condensate is dripping from the condenser into the receiving flask at a constant rate (e.g., 1 drop per second). Record this temperature.

-

Correction: If necessary, correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).

Caption: Workflow for boiling point determination.

Detection of Peroxides in 1,4-Dioxane

Objective: To qualitatively test for the presence of potentially hazardous peroxides in a sample of 1,4-dioxane. This test should be performed on any container that has been opened and stored for an extended period, especially if unstabilized.

Materials:

-

1,4-Dioxane sample

-

Potassium iodide (KI) solution (10% aqueous) or commercial peroxide test strips

-

Starch solution (optional, as indicator)

-

Test tube or small vial

-

Acetic acid

Procedure (Using KI):

-

Safety First: Perform this test behind a safety shield in a fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Do not handle containers with visible crystals or discoloration.[13]

-

Sample Preparation: Place approximately 1-2 mL of the 1,4-dioxane sample into a clean test tube.

-

Reagent Addition: Add 1 mL of freshly prepared 10% potassium iodide solution and 1 drop of glacial acetic acid to acidify the mixture.

-

Observation: Shake the mixture and observe for a color change.

-

Interpretation:

-

No color change (remains colorless): Peroxides are not present in detectable amounts.

-

Yellow to Brown color: Peroxides are present. The intensity of the color is proportional to the concentration of peroxides. The iodide (I⁻) is oxidized by the peroxide to iodine (I₂), which imparts the color.

-

Confirmation with Starch: Addition of a few drops of starch solution will result in a deep blue-black color if iodine is present, confirming a positive test.

-

Procedure (Using Test Strips):

-

Follow the manufacturer's instructions.

-

Typically, this involves dipping the strip into the 1,4-dioxane sample for a specified time.

-

Compare the resulting color of the strip to the color chart provided to estimate the peroxide concentration.

Safety and Handling

1,4-Dioxane is a highly flammable liquid and a fire hazard.[1][17][18][19] Its vapors can form explosive mixtures with air.[9] It is classified as a likely human carcinogen and can cause irritation to the eyes, skin, and respiratory system upon exposure.[4][17][20] Prolonged or repeated exposure may cause damage to the liver and kidneys.[1][20] Due to the risk of peroxide formation, it should be stored away from light and heat in tightly sealed containers, and containers should be dated upon opening.[13] Always handle 1,4-dioxane in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).[18][21][22]

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 6. sanjaychemindia.com [sanjaychemindia.com]

- 7. acs.org [acs.org]

- 8. 1,4-Dioxane [webbook.nist.gov]

- 9. 1,4-Dioxane CAS#: 123-91-1 [m.chemicalbook.com]

- 10. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 1,4-Dioxane anhydrous, 99.8 123-91-1 [sigmaaldrich.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. Peroxide forming chemicals – Staff – Uppsala University [uu.se]

- 14. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. carlroth.com [carlroth.com]

- 18. thermofishersci.in [thermofishersci.in]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. epa.gov [epa.gov]

- 21. chemos.de [chemos.de]

- 22. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Discovery and Historical Use of 1,4-Dioxane in Science

Introduction

1,4-Dioxane, a heterocyclic organic compound, has played a significant, albeit controversial, role in the advancement of science and industry.[1] First synthesized in the 19th century, its unique properties as a versatile aprotic solvent led to its widespread adoption in numerous applications, from manufacturing processes to laboratory research.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and historical scientific uses of 1,4-dioxane, tailored for researchers, scientists, and professionals in drug development.

The compound, often referred to simply as dioxane, is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] Its miscibility with water and most organic solvents made it a valuable medium for a wide range of chemical reactions and extractions.[4][5] However, growing awareness of its environmental persistence and potential health risks has led to a significant decline in its use and increased regulatory scrutiny.[2][6] This guide will delve into the foundational science and historical context of 1,4-dioxane's utility, providing a comprehensive overview for the scientific community.

Discovery and Synthesis

The initial discovery of 1,4-dioxane is credited to the Portuguese professor Agostinho Vicente Lourenço in 1860, who synthesized it by reacting diethylene glycol with 1,2-dibromoethane.[1] Three years later, Charles Adolphe Wurtz independently synthesized it through a different method and named it "dioxyethylene".[1] However, it was Alexey Favorsky who, in 1906, elucidated its structure and developed the acid-catalyzed dehydration of diethylene glycol, a method that would form the basis for its industrial production.[1]

Commercial-scale production of 1,4-dioxane began in 1929, with a significant increase in the 1950s.[3][7] The primary industrial method involves the acid-catalyzed dehydration and ring-closure of diethylene glycol.[8] This process is typically continuous, carried out in a heated vessel under varying pressures.[8]

Industrial Synthesis Workflow

Caption: Industrial synthesis of 1,4-dioxane from diethylene glycol.

Physicochemical Properties

1,4-Dioxane's utility as a solvent is rooted in its physical and chemical properties. It is a polar aprotic solvent, though some sources classify it as non-polar.[1][9] Its complete miscibility with water is a key characteristic, resulting from its ability to accept hydrogen bonds.[4][10] The table below summarizes its key quantitative properties.

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| Melting Point | 11.8 °C (53.2 °F) |

| Boiling Point | 101 °C (214 °F) |

| Density | 1.034 g/mL at 25 °C |

| Flash Point | 12 °C (54 °F) |

| Water Solubility | Miscible |

| Vapor Pressure | 37.88 hPa at 20 °C |

| Azeotrope with Water | 87.6 °C (82.1% dioxane, 17.9% water) |

Data sourced from multiple references.[1][4][5][11]

Historical Scientific and Industrial Applications

The applications of 1,4-dioxane have been extensive, spanning numerous scientific and industrial domains. Its stability and broad solvency made it an ideal choice for many processes before its environmental and health impacts were fully understood.

Solvent Stabilizer

The most significant historical use of 1,4-dioxane, accounting for approximately 90% of its production in 1985, was as a stabilizer for the chlorinated solvent 1,1,1-trichloroethane (TCA).[3][7] TCA was a widely used degreasing agent, but it could react with aluminum, necessitating a stabilizer.[12] 1,4-Dioxane's ability to inhibit this reaction made it an essential component in TCA formulations.[13] The phasing out of TCA under the Montreal Protocol due to its ozone-depleting properties led to a substantial decrease in 1,4-dioxane production.[2][14]

Caption: Role of 1,4-dioxane as a stabilizer for 1,1,1-trichloroethane (TCA).

Manufacturing and Laboratory Solvent

Beyond its role as a stabilizer, 1,4-dioxane was a workhorse solvent in various applications:

-

Cellulose Acetate Production: It was used as a solvent in the manufacturing of cellulose acetate membranes, which are utilized in applications like reverse osmosis and kidney dialysis.[7][15]

-

Pharmaceuticals and Drug Development: In the pharmaceutical industry, 1,4-dioxane served as a solvent for chemical synthesis, extractions of biological and natural products, and purification processes.[7][16] Its higher boiling point compared to other ethers like THF made it suitable for reactions requiring elevated temperatures.[5]

-

Laboratory Research:

-

Reaction Medium: Its aprotic nature and miscibility made it a useful solvent for a variety of organic reactions, including Grignard reactions.[11]

-

Spectroscopy: 1,4-Dioxane has been used in spectroscopic and photometric measurements.[17] Its simple NMR spectrum also led to its use as an internal standard in NMR spectroscopy in D₂O.[1]

-

Liquid Scintillation Counting: Historically, scintillation cocktails used for detecting radio-labeled compounds in life sciences research could contain up to 80% 1,4-dioxane.[3][7]

-

Experimental Protocols

To provide a practical context for its historical use, this section details a representative experimental protocol for the synthesis of 1,4-dioxane and its application in a laboratory setting.

Protocol 1: Laboratory Synthesis of 1,4-Dioxane from Ethylene Glycol

This protocol is based on the classical acid-catalyzed dehydration method and is intended for illustrative purposes. Extreme caution should be exercised, and this synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures due to the formation of flammable and potentially explosive peroxides.

Materials:

-

Ethylene glycol (300 mL)

-

Concentrated sulfuric acid (35 mL)

-

Potassium hydroxide (approx. 80 g)

-

Round-bottom flask (500 mL)

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Stir bar

Methodology:

-

Combine 300 mL of ethylene glycol and 35 mL of concentrated sulfuric acid in the 500 mL round-bottom flask containing a stir bar.[18]

-

Assemble a distillation apparatus and begin heating the mixture. The solution will darken as the reaction proceeds.[18]

-

Collect the distillate, which will be an azeotropic mixture of 1,4-dioxane and water, along with various side products. The reaction may produce significant charring and foaming.[18][19]

-

Cease distillation when foaming becomes excessive.[18]

-

To the collected distillate, add 10 mL of concentrated sulfuric acid to help convert some side products into more volatile compounds.[18]

-

Perform a second distillation, collecting the fraction that boils up to 84°C to remove most impurities.[18]

-

Change the receiving flask and collect the fraction that distills between approximately 87°C and 94°C. This fraction contains the 1,4-dioxane/water azeotrope.[18]

-

Transfer the collected azeotrope to a flask and add approximately 80 g of potassium hydroxide in portions to break the azeotrope and polymerize remaining impurities.[18] The mixture will separate into two layers.

-

Transfer the mixture to a separatory funnel and separate the upper organic layer, which is the crude 1,4-dioxane.

-

Perform a final distillation of the organic layer to obtain purified 1,4-dioxane.

Protocol 2: Use of 1,4-Dioxane in Cellulose Acetate Membrane Preparation

This protocol outlines the use of 1,4-dioxane as a solvent in the phase inversion process for creating cellulose acetate membranes, a common historical application.

Materials:

-

Cellulose acetate (CA) powder

-

1,4-Dioxane (solvent)

-

Acetone (co-solvent)

-

Additives (e.g., polyvinylpyrrolidone (PVP), maleic acid)

-

Casting solution container

-

Glass plate or polyester mesh for casting

-

Casting knife

-

Coagulation bath (containing water)

Methodology:

-

Prepare the casting solution by dissolving a specific percentage of cellulose acetate powder (e.g., 13% by weight) in a mixture of 1,4-dioxane and acetone (e.g., 45% 1,4-dioxane, 31% acetone).[15]

-

Incorporate any desired additives, such as PVP and maleic acid, into the solution and mix until a homogenous, viscous solution is formed.[15]

-

Pour the casting solution onto a clean, flat glass plate or polyester mesh screen.

-

Use a casting knife to spread the solution to a uniform thickness (e.g., 100 µm).[15]

-

Allow a brief evaporation period (e.g., 30 seconds) for the solvents to partially evaporate from the surface of the cast film.[15]

-

Immerse the glass plate with the cast film into a coagulation bath of water at room temperature.

-

The exchange of solvent (1,4-dioxane/acetone) with the non-solvent (water) induces the phase inversion, causing the cellulose acetate to precipitate and form a porous membrane structure.

-

After the membrane has fully formed and detached from the plate, it is washed thoroughly with deionized water to remove any residual solvents and additives.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. The History of 1,4-Dioxane: A Concern in Environmental Science [slenvironment.com]

- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 4. 1,4-Dioxane CAS#: 123-91-1 [m.chemicalbook.com]

- 5. Dioxane [commonorganicchemistry.com]

- 6. EHS Conferences - 1,4-Dioxane | Yale School of Public Health [ysph.yale.edu]

- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. biotage.com [biotage.com]

- 10. 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. How 1,4-Dioxane is Manufactured and Used in Various Industries [slenvironment.com]

- 17. 1,4-Dioxane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane is a saturated heterocyclic ether with the molecular formula C₄H₈O₂. It is a colorless liquid with a faint sweet odor, miscible with water and many organic solvents.[1] Its unique physicochemical properties and its presence as a solvent, stabilizer, and unfortunately, an environmental contaminant, necessitate a thorough understanding of its molecular structure and bonding. This technical guide provides a comprehensive overview of the conformational landscape, structural parameters, and the experimental and computational methodologies used to elucidate the molecular architecture of 1,4-dioxane.

Molecular Conformation and Bonding

The six-membered ring of 1,4-dioxane is not planar and, similar to cyclohexane, adopts several non-planar conformations to minimize ring strain. The predominant and most stable conformation is the chair form . The molecule can undergo ring inversion, passing through higher-energy transition states and intermediates, including the twist-boat and boat conformations.[2]

Theoretical and experimental studies have established that the chair conformation is the global energy minimum.[3] The equilibrium is heavily shifted towards the chair form, with populations of the twist-boat conformers being less than 0.01% in the gas phase, neat liquid, and aqueous solutions.[4] The free energy barrier for the ring inversion from the chair to the twist-boat conformation has been determined to be approximately 9.7 kcal/mol.[5]

The bonding in 1,4-dioxane consists of C-C, C-O, and C-H single bonds. The presence of the two oxygen atoms influences the geometry and electronic properties of the ring. The lone pairs of electrons on the oxygen atoms play a role in the conformational preferences and intermolecular interactions of the molecule.

Quantitative Structural Data

The precise geometric parameters of 1,4-dioxane have been determined primarily through gas-phase electron diffraction (GED) and supported by computational studies. The following table summarizes the key bond lengths and angles for the dominant chair conformation.

| Parameter | Bond/Angle | Value (Gas-Phase Electron Diffraction) |

| Bond Lengths (Å) | C-C | 1.514 (± 0.004) |

| C-O | 1.420 (± 0.002) | |

| ⟨C–H⟩ | 1.104 (± 0.004) | |

| Bond Angles (°) | C-C-O | 111.1 (± 0.3) |

| C-O-C | 110.9 (± 1.0) | |

| ⟨C–C–H⟩ | 105.4 (± 5.5) | |

| H-C-H | 108.0 (± 2.6) | |

| Dihedral Angles (°) | C-O-C-C | ± 63.5 |

| O-C-C-O | ± 55.8 |

Experimental Protocols

The determination of the molecular structure of 1,4-dioxane relies on sophisticated experimental techniques. Below are detailed methodologies for two key methods.

Single-Crystal X-ray Diffraction (for volatile compounds)

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in a crystalline solid. For a volatile compound like 1,4-dioxane (melting point ~11.8 °C), low-temperature crystallographic techniques are essential.

Methodology:

-

Crystal Growth:

-

A high-purity sample of 1,4-dioxane is required.

-

In-situ crystallization is performed on the diffractometer. A small amount of liquid 1,4-dioxane is sealed in a glass capillary.

-

The capillary is mounted on the goniometer head and cooled using a stream of cold nitrogen gas.

-

A single crystal is grown from the liquid by carefully controlling the cooling rate, often using a focused infrared laser to melt and re-solidify a small region until a suitable single crystal is obtained.

-

-

Data Collection:

-

The crystal is maintained at a low temperature (e.g., 100 K) throughout the experiment to minimize thermal vibrations and prevent melting.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector). Each pattern corresponds to a specific crystal orientation.

-

-

Structure Solution and Refinement:

-

The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.

-

The intensities of the diffraction spots are used to determine the electron density distribution within the unit cell.

-

From the electron density map, the positions of the atoms are determined (structure solution).

-

The atomic positions and thermal parameters are refined to obtain the best fit between the observed and calculated diffraction patterns, resulting in a detailed three-dimensional model of the molecule.

-

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction:

-

A sample of liquid 1,4-dioxane is placed in a reservoir connected to the diffraction apparatus.

-

The sample is vaporized and introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (around 0.2 mm in diameter), creating a molecular beam.[6]

-

-

Electron Diffraction:

-

A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to the gas flow.

-

The electrons are scattered by the molecules in the gas phase.

-

The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a modern imaging plate detector).

-

-

Data Analysis:

-

The diffraction pattern is digitized, and the intensity of the scattered electrons is measured as a function of the scattering angle.

-

The experimental scattering intensity is converted to a molecular scattering curve.

-

A theoretical molecular scattering curve is calculated based on a model of the molecule's geometry (bond lengths, bond angles, and dihedral angles).

-

The parameters of the geometric model are refined by a least-squares fitting procedure to obtain the best agreement between the theoretical and experimental scattering curves.[6] This process yields the equilibrium geometry of the molecule in the gas phase.

-

Visualizations

Conformational Equilibrium of 1,4-Dioxane

The following diagram illustrates the conformational landscape of 1,4-dioxane, highlighting the low-energy chair conformation and the higher-energy boat and twist-boat intermediates involved in the ring inversion process.

Experimental Workflow for Single-Crystal X-ray Diffraction

This diagram outlines the major steps involved in determining the molecular structure of a volatile organic compound like 1,4-dioxane using single-crystal X-ray diffraction.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Ring inversion in 1,4-dioxan - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Spectroscopic Data of Pure 1,4-Dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for pure 1,4-dioxane, a compound of significant interest in various scientific and industrial applications, including its use as a solvent in drug development and manufacturing. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the 1,4-dioxane molecule, where all protons and all carbon atoms are chemically equivalent, its NMR spectra are characteristically simple.

¹H NMR Data

The ¹H NMR spectrum of 1,4-dioxane exhibits a single, sharp singlet. The absence of splitting is due to the chemical equivalence of all adjacent protons; equivalent protons do not couple with each other.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.69 ppm | Singlet | 8H | -O-CH₂-CH₂-O- |

¹³C NMR Data

Similarly, the proton-decoupled ¹³C NMR spectrum of 1,4-dioxane displays a single resonance, confirming the equivalence of the four carbon atoms in the ring.

| Chemical Shift (δ) | Assignment |

| ~67 ppm | -O-C H₂-C H₂-O- |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of high-purity 1,4-dioxane in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

¹³C NMR Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

For ¹H NMR, integrate the signal to confirm the relative number of protons.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dioxane is characterized by strong absorptions corresponding to C-H and C-O bond vibrations. The region between approximately 1500 cm⁻¹ and 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2960, 2890, 2850 | C-H stretching |

| ~1457 | CH₂ deformation (scissoring) |

| ~1322 | CH₂ wagging |

| ~1255 | CH₂ twisting |

| ~1119 | C-O-C symmetric stretching |

| ~1057 | Ring trigonal deformation |

| ~889, 872 | C-C stretching and C-O-C stretching |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a single drop of pure 1,4-dioxane directly onto the ATR crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16 to 32 scans to obtain a high-quality spectrum.

-

Background: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 1,4-dioxane provides valuable information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

The molecular ion peak ([M]⁺) is observed at an m/z of 88, corresponding to the molecular weight of 1,4-dioxane (C₄H₈O₂).[4] A small M+1 peak at m/z 89 is also visible due to the natural abundance of the ¹³C isotope.[4] The fragmentation pattern is a key identifier for the molecule.

| m/z | Proposed Fragment Ion | Structure |

| 88 | Molecular Ion | [C₄H₈O₂]⁺ |

| 58 | Loss of CH₂O | [C₃H₆O]⁺ |

| 44 | Loss of C₂H₄O from molecular ion or C₂H₄ from m/z 58 | [C₂H₄O]⁺ |

| 43 | Loss of H from m/z 44 | [C₂H₃O]⁺ |

| 29 | Loss of CHO from m/z 58 | [C₂H₅]⁺ or [CHO]⁺ |

| 28 | Base Peak, Loss of C₂H₄ from m/z 56 | [C₂H₄]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of 1,4-dioxane in a volatile solvent (e.g., dichloromethane) into the GC inlet.

-

GC Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the 1,4-dioxane from the solvent. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).

-

Ionization: As 1,4-dioxane elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: Scan a mass range of approximately m/z 20-200 to detect the molecular ion and all significant fragment ions.

-

Data Acquisition: Acquire the mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound like 1,4-dioxane.

Caption: General workflow for the spectroscopic analysis of pure 1,4-dioxane.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Safeguarding a Hidden Hazard: A Technical Guide to 1,4-Dioxane in the Laboratory

For Immediate Release

A comprehensive technical guide addressing the health and safety considerations of 1,4-dioxane in a laboratory setting has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the substance's hazards, regulatory standards, and best practices for safe handling, monitoring, and disposal.

1,4-Dioxane is a synthetic industrial chemical commonly used as a solvent in laboratories.[1][2] Despite its utility, it poses significant health risks, being classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA) and a possible human carcinogen by the International Agency for Research on Cancer (IARC).[3][4][5] This guide synthesizes critical safety information, experimental protocols, and quantitative data to ensure its responsible use in research and development.

Section 1: Understanding the Hazard Profile of 1,4-Dioxane

1,4-Dioxane is a colorless liquid with a faint ether-like odor.[6][7] Its primary health concerns stem from its carcinogenicity and its adverse effects on the liver and kidneys.[1][6] Acute exposure can cause irritation to the eyes, nose, throat, and skin, as well as drowsiness and headaches.[8] Chronic exposure is associated with severe liver and kidney damage.[9]

A significant and often underestimated hazard is its ability to form explosive peroxides when exposed to air and light, especially when anhydrous.[7][10][11] This property necessitates careful storage and handling protocols to prevent serious laboratory accidents.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,4-dioxane is presented below. This data is essential for understanding its behavior in a laboratory environment, particularly its volatility and solubility.

| Property | Value | Reference |

| CAS Number | 123-91-1 | [12][13] |

| Molecular Formula | C₄H₈O₂ | [12][13] |

| Molecular Weight | 88.11 g/mol | [12][13] |

| Appearance | Colorless liquid | [7][12] |

| Odor | Faint, ether-like | [6][7] |

| Boiling Point | 101 °C (214 °F) | [7] |

| Melting Point | 11.8 °C (53.2 °F) | [7] |

| Flash Point | 12 °C (54 °F) | [7] |

| Vapor Pressure | 29 mmHg at 20 °C | [14] |

| Vapor Density | 3.03 (Air = 1) | [7] |

| Solubility in Water | Miscible | [7][12] |

| Density | 1.036 g/cm³ at 20 °C | [7] |

Toxicity Data

The toxicity of 1,4-dioxane has been evaluated in numerous animal studies. The following table summarizes key acute toxicity values.

| Toxicity Metric | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 5,400 - 7,300 mg/kg | [1] |

| LD₅₀ | Mouse | Oral | 5,700 - 5,900 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | 7,600 mg/kg | [1] |

| LC₅₀ | Rat | Inhalation | ~46 g/m³ (4-hour) | [1] |

Carcinogenicity Classification

Multiple national and international agencies have classified 1,4-dioxane based on its carcinogenic potential.

| Organization | Classification |

| U.S. EPA | Likely to be carcinogenic to humans (Group B2)[3][15][16] |

| IARC | Possibly carcinogenic to humans (Group 2B)[3][4][15] |

| U.S. HHS (NTP) | Reasonably anticipated to be a human carcinogen[3] |

Section 2: Regulatory and Recommended Exposure Limits

To protect laboratory personnel, several agencies have established occupational exposure limits (OELs) for airborne 1,4-dioxane. It is critical to note that many of these limits, particularly the OSHA PEL, are considered outdated, and best practice dictates adhering to more protective, modern standards.[17]

| Organization | Limit | Value (8-Hour TWA unless specified) |

| OSHA | Permissible Exposure Limit (PEL) | 100 ppm (360 mg/m³)[3][6][17][18] |

| NIOSH | Recommended Exposure Limit (REL) | 1 ppm (3.6 mg/m³) - 30-minute Ceiling[6][17] |

| ACGIH | Threshold Limit Value (TLV) | 20 ppm (72 mg/m³)[6] |

| Cal/OSHA | Permissible Exposure Limit (PEL) | 0.28 ppm[17][19] |

Section 3: Safe Handling and Laboratory Protocols

Strict adherence to established protocols is paramount when working with 1,4-dioxane.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 1,4-dioxane must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] Proper personal protective equipment is mandatory and includes:

-

Hand Protection: Butyl rubber gloves are recommended. Always consult the glove manufacturer's resistance guide.[10]

-

Eye Protection: Chemical safety goggles or a face shield.[10][13]

-

Skin and Body Protection: A fire-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[10][11][13]

Storage and Peroxide Management

Due to the risk of forming explosive peroxides, 1,4-dioxane containers must be dated upon receipt and again upon opening.[10] It is recommended not to store containers for more than one year after purchase or six months after opening.[10] Store in a cool, dry, well-ventilated area away from light, heat, and ignition sources.[11][20] Containers must be kept tightly sealed.[10][20]

Spill and Emergency Procedures

-

Small Spills (<1 Liter): Trained personnel wearing appropriate PPE may clean up the spill.[10] Use an absorbent material, confine the spill, and avoid breathing vapors.[10] Collect waste in a sealed, labeled container for hazardous waste disposal.[20]

-

Large Spills (>1 Liter): Immediately evacuate the area and alert others.[10] Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services.[10]

-

Personnel Exposure:

-

Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]

-

Eyes: Immediately flush with water for at least 15 minutes at an emergency eyewash station.[10]

-

Inhalation: Move the individual to fresh air.[10]

-

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[10]

-

Waste Disposal

All 1,4-dioxane waste, including contaminated materials from spills, is considered hazardous waste (RCRA waste code U108).[13] It must be collected in a designated, properly labeled, and tightly sealed container.[10][13] Follow your institution's specific procedures for hazardous waste pickup and disposal.[13]

Section 4: Experimental Protocols for Monitoring and Detection

Monitoring for 1,4-dioxane in the laboratory environment is crucial for assessing exposure and ensuring the effectiveness of controls.

Air Sampling: NIOSH Method 1602

This method is used to determine the concentration of 1,4-dioxane in workplace air.

-

Principle: A known volume of air is drawn through a solid sorbent tube containing coconut shell charcoal to trap the 1,4-dioxane vapors. The analyte is then desorbed using carbon disulfide and analyzed by gas chromatography with flame ionization detection (GC-FID).[5][10][21]

-

Methodology:

-

Sampling:

-

Sample Preparation:

-

Analysis:

-

Inject an aliquot of the desorbed sample into a GC-FID.

-

Measure the peak area of 1,4-dioxane relative to the internal standard.

-

Calculate the mass of 1,4-dioxane using a calibration curve.

-

Determine the concentration in the air by dividing the mass by the sampled air volume.[10]

-

-

Water and Soil Analysis: EPA Methods 8260/8270 with SIM

Analyzing 1,4-dioxane in aqueous or solid matrices is challenging due to its high miscibility in water, which leads to poor recovery with standard methods.[21][22] Therefore, modified methods are required for accurate, low-level detection.

-

Principle: Methods 8260 (Volatile Organic Compounds) and 8270 (Semivolatile Organic Compounds) are adapted for 1,4-dioxane analysis. To achieve the necessary sensitivity, the mass spectrometer (MS) is operated in Selected Ion Monitoring (SIM) mode.[23][24] Isotope dilution, using 1,4-dioxane-d8 as an internal standard, is strongly recommended to correct for recovery issues.[23][24]

-

Methodology (General Steps):

-

Sample Collection: Collect water or soil samples in appropriate containers as specified by the analytical laboratory.

-

Isotope Dilution: Spike the sample with a known amount of 1,4-dioxane-d8 internal standard.[24]

-

Extraction/Preparation:

-

Method 8260 (Purge and Trap): The sample is purged with an inert gas. The volatilized 1,4-dioxane is trapped on a sorbent material. The trap is then heated to release the analyte into the GC-MS.[24] Heated purging can improve recovery.

-

Method 8270 (Solvent Extraction): The sample is extracted with a solvent (e.g., dichloromethane). The extract is then concentrated before injection into the GC-MS.[23]

-

-

Analysis: The prepared sample is analyzed by GC-MS operating in SIM mode, monitoring for the characteristic ions of both 1,4-dioxane and the 1,4-dioxane-d8 standard.

-

Quantification: The concentration is determined by comparing the response of the native 1,4-dioxane to the deuterated internal standard.[24]

-

Section 5: Toxicological Mechanisms and Signaling Pathways

While the precise carcinogenic mechanism of 1,4-dioxane is still under investigation, evidence suggests it is not a classic mutagen in standard in-vitro tests.[15][17] However, in-vivo studies point towards a genotoxic mode of action, potentially involving metabolic activation and oxidative stress.[3][15]

A proposed pathway involves the induction of the Cytochrome P450 enzyme, CYP2E1.[15][17] This enzyme metabolizes 1,4-dioxane, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This stress can cause DNA damage, such as double-strand breaks (indicated by an increase in γ-H2AX).[3][14] If this damage is not adequately repaired, it can lead to mutations and contribute to the initiation of cancer, particularly in the liver.[3]

This guide underscores the importance of a comprehensive safety culture when handling 1,4-dioxane. By understanding its properties, adhering to strict protocols, and utilizing appropriate monitoring techniques, researchers can mitigate the risks associated with this useful but hazardous laboratory solvent.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. alphalab.com [alphalab.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Dioxane (CAS 123-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdc.gov [cdc.gov]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 14. EHS Conferences - 1,4-Dioxane | Yale School of Public Health [ysph.yale.edu]

- 15. researchgate.net [researchgate.net]

- 16. nj.gov [nj.gov]

- 17. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Page:NIOSH Manual of Analytical Methods - 1602.pdf/3 - Wikisource, the free online library [en.wikisource.org]

- 19. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. wcu.edu [wcu.edu]

- 21. Table 7-2, Analytical Methods for Determining 1,4-Dioxane in Environmental Samples - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]

- 23. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 24. 14d-1.itrcweb.org [14d-1.itrcweb.org]

Toxicological Profile of 1,4-Dioxane: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1,4-dioxane, a compound of significant interest in research and a contaminant of emerging concern. The information presented herein is intended to support research applications and drug development by providing detailed data on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and adverse effects observed in both in vivo and in vitro studies.

Physicochemical Properties

1,4-Dioxane is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C4H8O2 | [3] |

| Molecular Weight | 88.11 g/mol | [3] |

| CAS Registry Number | 123-91-1 | [3] |

| Appearance | Colorless liquid | [2] |

| Odor | Faint, pleasant, ether-like | [4] |

| Boiling Point | 101 °C (214 °F) | [2] |

| Melting Point | 11.8 °C (53.2 °F) | [2] |

| Flash Point | 12 °C (54 °F) | [2] |

| Water Solubility | Miscible | [1][5] |

| Vapor Pressure | 38 mmHg at 25 °C | [4] |

| Vapor Density | 3.03 (Air = 1) | [2] |

| log Kow | -0.27 | [6] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

1,4-Dioxane is readily absorbed following inhalation and oral exposure, with absorption thought to occur via passive diffusion.[7] Dermal absorption is comparatively poor.[8] Once absorbed, it is rapidly distributed throughout the body.[9]

The primary metabolic pathway for 1,4-dioxane involves oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form 2-hydroxyethoxyacetic acid (HEAA).[10][11] At high doses, the metabolic pathway can become saturated.[7] Both 1,4-dioxane and its primary metabolite, HEAA, are rapidly excreted, primarily in the urine.[6][7] Due to its rapid elimination, 1,4-dioxane does not tend to accumulate in the body.[7]

Mechanism of Toxicity

The precise mechanism of 1,4-dioxane's toxicity and carcinogenicity is still under investigation, with evidence supporting both genotoxic and non-genotoxic modes of action.[12][13]

Key Mechanistic Insights:

-

Oxidative Stress: High-dose exposure to 1,4-dioxane has been shown to induce oxidative stress, characterized by the generation of reactive oxygen species (ROS) and lipid peroxidation. This is linked to the induction of the CYP2E1 enzyme.[10][11]

-

Genotoxicity: While 1,4-dioxane is generally considered non-genotoxic in standard in vitro assays, some in vivo studies have shown evidence of genotoxicity, particularly in the liver.[14][15] This may be a result of oxidative DNA damage.[11][16]

-

Signaling Pathway Perturbation: Studies have indicated that 1,4-dioxane exposure can disrupt cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Wnt signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.[17]

Below is a diagram illustrating the proposed metabolic activation and subsequent oxidative stress pathway.

Caption: Proposed metabolic activation and oxidative stress pathway of 1,4-dioxane.

Toxicity Profile

The primary target organs for 1,4-dioxane toxicity are the liver and kidneys.[18] Effects have been observed following acute, intermediate, and chronic exposures via inhalation, oral, and dermal routes.[9]

Acute Toxicity

Acute exposure to high concentrations of 1,4-dioxane can cause irritation of the eyes, nose, and throat.[10] In severe cases of occupational exposure, it has led to liver and kidney damage and even death.[14]

| Route | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | 5170 mg/kg | [17] |

| Inhalation | Rat | LC50 (4h) | 48.5 mg/L | [17] |

| Dermal | Rabbit | LD50 | 7600 mg/kg | [17] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to 1,4-dioxane has been shown to cause liver and kidney damage in animal studies.[14] It is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and "reasonably anticipated to be a human carcinogen" by the Department of Health and Human Services (DHHS).[12][19] Animal studies have demonstrated an increased incidence of liver and nasal tumors.[9][20]

| Species | Route | Duration | Observed Effects | Reference |

| Rat | Inhalation | 2 years | Nasal cavity tumors, hepatocellular adenomas, peritoneal mesotheliomas | [20] |

| Rat | Oral (drinking water) | 2 years | Liver and nasal tumors | [12] |

| Mouse | Oral (drinking water) | 2 years | Liver tumors | [12] |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for reproducible research. The following sections outline protocols for assessing the genotoxicity and organ-specific toxicity of 1,4-dioxane, based on established guidelines and published studies.

In Vivo Liver Micronucleus Test

This assay is used to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) potential of a test substance in the liver.

Principle: Rodents are exposed to the test substance, and proliferating hepatocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Methodology (Repeated-Dose Method):

-

Animal Selection: Use young adult rats (e.g., Sprague-Dawley or F344), typically 6-8 weeks old.

-

Dose Selection and Administration: Based on preliminary toxicity studies, select at least three dose levels plus a vehicle control and a positive control. Administer 1,4-dioxane (e.g., in drinking water or by gavage) daily for a period of 28 days.

-

Hepatocyte Isolation: Three days after the final dose, anesthetize the animals and perfuse the liver in situ with a collagenase solution to dissociate the hepatocytes.

-

Cell Staining: Prepare slides with the isolated hepatocytes and stain with a DNA-specific stain (e.g., acridine orange, propidium iodide, or Giemsa).

-

Microscopic Analysis: Score at least 2000 hepatocytes per animal for the presence of micronuclei.

-

Data Analysis: Analyze the frequency of micronucleated hepatocytes for each dose group and compare to the vehicle control using appropriate statistical methods.

References

- 1. Recommended protocols for the liver micronucleus test: Report of the IWGT working group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP2E1 in 1,4-Dioxane Metabolism and Liver Toxicity: Insights from CYP2E1 Knockout Mice Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. primo.sorbonne-universite.fr [primo.sorbonne-universite.fr]

- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 8. GitHub - HumanExposure/Dawson_et_al._2022_1-4Dioxane_exposure_workflow: Workflow developed to estimate exposure to 1,4-Dioxane, published in Dawson et al. 2022 in Environmental Science and Technology [github.com]

- 9. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Oxidative stress, glutathione, and CYP2E1 in 1,4-dioxane liver cytotoxicity and genotoxicity: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. In vivo genotoxicity of 1,4-dioxane evaluated by liver and bone marrow micronucleus tests and Pig-a assay in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,4-Dioxane is not mutagenic in five in vitro assays and mouse peripheral blood micronucleus assay, but is in mouse liver micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 1,4-Dioxane exposure induces kidney damage in mice by perturbing specific renal metabolic pathways: An integrated omics insight into the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Azeotrope of 1,4-Dioxane and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic behavior of 1,4-dioxane and water. It is designed to serve as a critical resource for professionals in research and development who encounter this challenging separation in their work. This document details the physicochemical properties of the azeotrope, experimental protocols for its characterization, and various methods for its separation, supported by quantitative data and visual diagrams.

Introduction to the 1,4-Dioxane/Water Azeotrope

1,4-Dioxane (C₄H₈O₂) is a heterocyclic organic compound widely used as a solvent in various industrial and laboratory applications, including in the pharmaceutical industry.[1] Its complete miscibility with water makes it a versatile solvent, but this property also leads to the formation of a minimum-boiling point azeotrope, complicating its removal from aqueous solutions through simple distillation.[2][3] Understanding the characteristics of this azeotrope is paramount for developing effective purification and waste remediation strategies.

The 1,4-dioxane/water system exhibits a positive deviation from Raoult's law, indicating that the interactions between unlike molecules are weaker than the average interactions between like molecules. This leads to a total vapor pressure of the mixture that is higher than predicted for an ideal solution, resulting in a minimum boiling point.[4]

Physicochemical Properties of the 1,4-Dioxane/Water Azeotrope

The composition and boiling point of the 1,4-dioxane/water azeotrope are dependent on pressure. At atmospheric pressure, the azeotrope is rich in 1,4-dioxane.

Table 1: Azeotropic Data for the 1,4-Dioxane/Water System at Standard Atmospheric Pressure (101.325 kPa)

| Property | Value | Reference(s) |

| Boiling Point | 87.8 °C | [5] |

| Composition of 1,4-Dioxane (by mass) | 82.1% | [5] |

| Composition of Water (by mass) | 17.9% | [5] |

| Composition of 1,4-Dioxane (by mole fraction) | ~0.54 | [3] |

| Composition of Water (by mole fraction) | ~0.46 | [3] |

Table 2: Thermodynamic Data for the 1,4-Dioxane/Water System

| Property | Description | Reference(s) |

| Enthalpy of Mixing (HE) | The heat of mixing for the 1,4-dioxane/water system is complex, exhibiting both endothermic and exothermic regions depending on the composition. At 298.15 K, the excess enthalpy is positive (endothermic) across most of the composition range, with a maximum value. | [4] |

| Activity Coefficients | The activity coefficients for both 1,4-dioxane and water are greater than unity, confirming the positive deviation from Raoult's law. These can be modeled using thermodynamic models such as NRTL (Non-Random Two-Liquid) or UNIQUAC (Universal Quasi-Chemical). | [4][6] |

Experimental Determination of Azeotropic Properties

The characterization of the azeotropic point is a critical step in designing separation processes. The following are generalized protocols for determining the boiling point-composition diagram.

Experimental Protocol: Boiling Point-Composition Diagram Construction via Distillation

This method involves the fractional distillation of a series of mixtures with varying compositions to determine the boiling point and the composition of the vapor and liquid phases at equilibrium.

Materials and Apparatus:

-

Distillation flask (e.g., three-neck round-bottom flask)

-

Heating mantle with a rheostat

-

Magnetic stirrer and stir bar

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Distillate collection flask

-

Thermometer or temperature probe (calibrated)

-

Refractometer or gas chromatograph (GC) for composition analysis

-

Pure 1,4-dioxane and deionized water

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

-

Initial Charge: Charge the distillation flask with a known volume or mass of a 1,4-dioxane/water mixture of a specific composition.

-

Heating and Equilibration: Begin heating the mixture while stirring. Adjust the heating rate to achieve a slow, steady distillation rate (e.g., 1-2 drops per second). Allow the system to reach thermal equilibrium, indicated by a stable temperature at the top of the column.

-

Data Collection: Record the equilibrium boiling temperature. Collect a small sample of the distillate and a sample of the liquid from the distillation flask.

-

Composition Analysis: Determine the composition of the liquid and distillate samples using a pre-calibrated refractometer or gas chromatograph.

-

Repeat for Different Compositions: Repeat steps 2-5 for a range of initial mixture compositions, covering the entire composition range from pure water to pure 1,4-dioxane.

-

Plotting the Diagram: Plot the boiling temperature as a function of the mole fraction of 1,4-dioxane for both the liquid (boiling point curve) and vapor (dew point curve) phases. The point where the two curves intersect represents the azeotropic composition and its corresponding boiling point.

Methods for Breaking the 1,4-Dioxane/Water Azeotrope

Simple distillation is ineffective for separating the components of an azeotropic mixture. Therefore, specialized techniques are required.

Pressure-Swing Distillation

Principle: The composition of an azeotrope is often sensitive to changes in pressure. Pressure-swing distillation (PSD) utilizes two distillation columns operated at different pressures to exploit this property. In one column (low pressure), the distillation proceeds towards the azeotrope. This azeotropic mixture is then fed to a second column operating at a higher pressure, where the azeotropic composition has shifted, allowing for the separation of one of the pure components.

Workflow:

-

A feed mixture of 1,4-dioxane and water is introduced into the low-pressure column.

-

The distillate from the low-pressure column has a composition close to the azeotrope at that pressure.

-

This distillate is then fed to the high-pressure column.

-

Due to the shift in the azeotropic composition at the higher pressure, one of the components (e.g., water) can be separated as the bottom product.

-

The overhead vapor from the high-pressure column, which is enriched in the other component (1,4-dioxane) but may still be near the high-pressure azeotrope, is recycled back to the low-pressure column.

Extractive Distillation

Principle: Extractive distillation involves the addition of a third component, known as an entrainer or solvent, to the azeotropic mixture. The entrainer should have a high boiling point and selectively alter the relative volatility of the original components, breaking the azeotrope. The entrainer does not form a new azeotrope with either of the original components.

Suitable Entrainers:

-

Dimethyl Sulfoxide (DMSO): DMSO is a high-boiling, polar aprotic solvent that can effectively break the 1,4-dioxane/water azeotrope.[7][8]

-

Ethylene Glycol: This diol is another potential entrainer due to its high boiling point and its ability to form hydrogen bonds preferentially with water.

Workflow:

-

The 1,4-dioxane/water azeotropic mixture is fed to an extractive distillation column.

-

The entrainer is introduced near the top of the column.

-

The entrainer selectively interacts with one of the components (typically water), increasing its effective boiling point and allowing the other component (1,4-dioxane) to be distilled off as the overhead product.

-

The bottom product consists of the entrainer and the component it has retained (water).

-

This mixture is then fed to a second distillation column where the entrainer is separated from the water and recycled back to the first column.

Salting-Out Effect

Principle: The addition of a non-volatile salt to the azeotropic mixture can alter the vapor-liquid equilibrium. The salt typically has a greater affinity for one of the components (in this case, water), which increases the activity coefficient and the partial pressure of the other component (1,4-dioxane), thereby breaking the azeotrope.

Effective Salts:

-

Sodium Chloride (NaCl): NaCl is a common and effective salt for this purpose.[2]

-